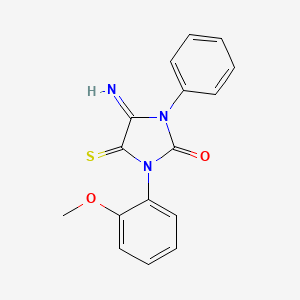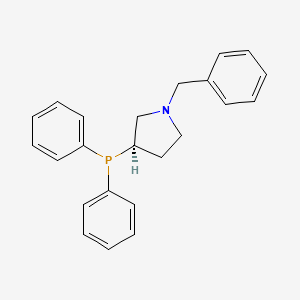
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is a chiral organophosphorus compound. It is characterized by the presence of a pyrrolidine ring substituted with a diphenylphosphino group and a phenylmethyl group. This compound is of significant interest in the field of asymmetric synthesis due to its chiral nature and its ability to act as a ligand in various catalytic processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- typically involves the reaction of a pyrrolidine derivative with diphenylphosphine and a phenylmethyl halide. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus atom.
Coordination: It can coordinate with transition metals to form complexes that are useful in catalysis.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Substitution: Halides or other nucleophiles can be used in the presence of a base.
Coordination: Transition metals like palladium, platinum, and rhodium are often used to form catalytic complexes.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates with transition metals to form complexes that can facilitate various chemical transformations. The chiral nature of the compound allows it to induce enantioselectivity in these reactions, making it valuable in asymmetric synthesis.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine, 3-methyl-: Another pyrrolidine derivative with a methyl group instead of a diphenylphosphino group.
Pyrrolidine, 3-(diphenylphosphino)-1-(methyl)-: Similar structure but with a methyl group instead of a phenylmethyl group.
Uniqueness
Pyrrolidine, 3-(diphenylphosphino)-1-(phenylmethyl)-, ®- is unique due to its specific substitution pattern and chiral nature. The presence of both the diphenylphosphino and phenylmethyl groups provides distinct steric and electronic properties that enhance its effectiveness as a ligand in asymmetric catalysis.
This compound’s ability to induce enantioselectivity and form stable complexes with transition metals sets it apart from other pyrrolidine derivatives, making it a valuable tool in both academic research and industrial applications.
Properties
CAS No. |
188790-90-1 |
|---|---|
Molecular Formula |
C23H24NP |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
[(3R)-1-benzylpyrrolidin-3-yl]-diphenylphosphane |
InChI |
InChI=1S/C23H24NP/c1-4-10-20(11-5-1)18-24-17-16-23(19-24)25(21-12-6-2-7-13-21)22-14-8-3-9-15-22/h1-15,23H,16-19H2/t23-/m1/s1 |
InChI Key |
UAMPKCGVWVXLJU-HSZRJFAPSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CN(CC1P(C2=CC=CC=C2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


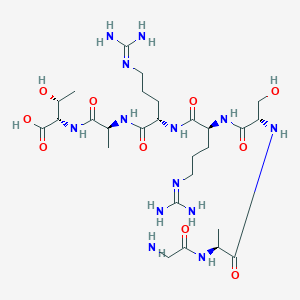
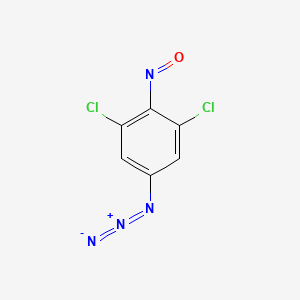
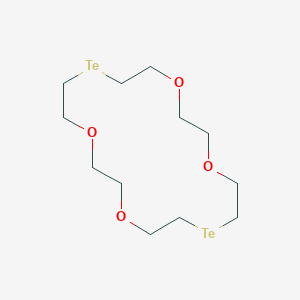
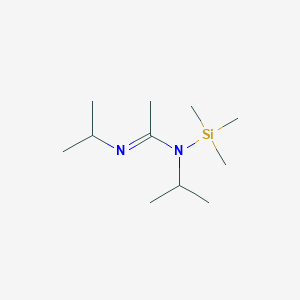
![4-[6-{[(3,4-Dichlorophenyl)methyl]amino}-1,3-benzothiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14240080.png)
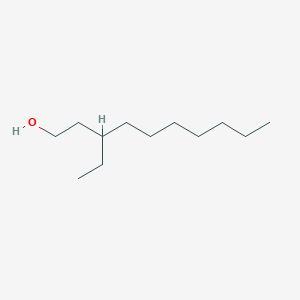
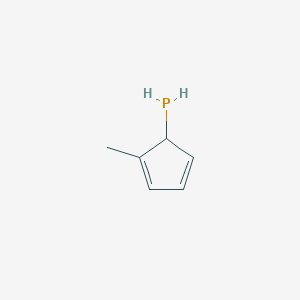
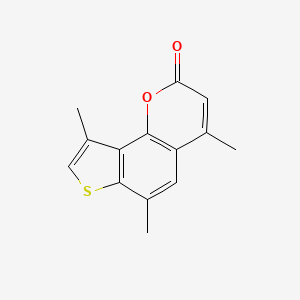

![[(4-Methylnaphthalen-1-yl)methyl]propanedioic acid](/img/structure/B14240108.png)

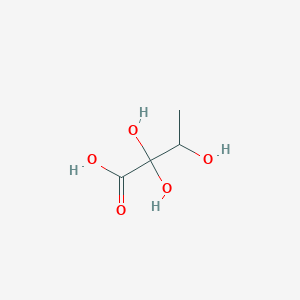
![N-[5-(2-Cyclopentylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]-N,6-dimethylnicotinamide](/img/structure/B14240115.png)
